Benzyl(2,2-difluoroethyl)amine
Overview
Description
Benzyl(2,2-difluoroethyl)amine, also known as N-Benzyl-2,2-difluoroethylamine, is an organic compound with the chemical formula C7H9F2N. It is a colorless liquid with a pungent odor, and is used in a variety of chemical and pharmaceutical applications. The compound is synthesized through the reaction of difluoroacetic anhydride and benzyl amine. It is used in the synthesis of several drugs, as well as in the production of other chemicals.
Scientific Research Applications
1. Ni(ii)-catalyzed oxidative deamination of benzyl amines
- Summary of Application: This process involves the oxidative deamination of benzyl amines using a Ni (II)–NHC catalyst with water in an aqueous medium .
- Methods of Application: The method involves the use of a Ni (II)–NHC catalyst in an aqueous medium. Hemilabile pyridyl units embedded in the catalyst allow the approach of amine to the metal and promotes nucleophilic water attack on the metal-bound imine .
- Results or Outcomes: The product of this reaction is an aldehyde, wherein water acts as a formal oxidant .
2. Benzylic amine synthesis by amination (arylation)
- Summary of Application: This process involves the synthesis of benzylic amines through amination (arylation) .
- Methods of Application: The method involves the use of 2-amino-2-phenylpropanoate salts as the amine source, aromatic aldehydes underwent an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines in very good yields .
- Results or Outcomes: The result of this process is the production of a variety of arylmethylamines in very good yields .
3. Synthesis of Primary Aryl-, Heteroaryl-, and Alkyl Amines
- Summary of Application: This process involves the synthesis of primary aryl-, heteroaryl-, and alkyl amines .
- Methods of Application: The method involves a chemoselective reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals .
- Results or Outcomes: The result of this process is the production of primary aryl-, heteroaryl-, and alkyl amines .
4. N-Alkylation of Amines with Alcohols
- Summary of Application: This process involves the N-alkylation of amines with alcohols .
- Methods of Application: The method involves the use of a Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand .
- Results or Outcomes: The result of this process is the production of N-methylated, N-ethylated, and N-alkylated amines .
5. Synthesis of Imines and Secondary Amines
- Summary of Application: This process involves the synthesis of imines and secondary amines .
- Methods of Application: The method involves a Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines .
- Results or Outcomes: The reactions did not require any additives and were effective for a wide range of alcohols and amines .
6. N-Alkylation of Amines with Alcohols
- Summary of Application: This process involves the N-alkylation of amines with alcohols .
- Methods of Application: The method involves the use of a Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand .
- Results or Outcomes: A wide array of N-methylated, N-ethylated, and N-alkylated amines were prepared in good yields with wide functional group tolerance .
properties
IUPAC Name |
N-benzyl-2,2-difluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSJSLQIBWQADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(2,2-difluoroethyl)amine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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